Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13500302
InChI: InChI=1S/C29H32O6S/c1-2-36(30)29-27(32-19-22-14-8-4-9-15-22)26(31-18-21-12-6-3-7-13-21)25-24(34-29)20-33-28(35-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27+,28?,29-,36?/m1/s1
SMILES: CCS(=O)C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula: C29H32O6S
Molecular Weight: 508.6 g/mol

Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide

CAS No.:

Cat. No.: VC13500302

Molecular Formula: C29H32O6S

Molecular Weight: 508.6 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide -

Specification

Molecular Formula C29H32O6S
Molecular Weight 508.6 g/mol
IUPAC Name (4aR,6R,7S,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Standard InChI InChI=1S/C29H32O6S/c1-2-36(30)29-27(32-19-22-14-8-4-9-15-22)26(31-18-21-12-6-3-7-13-21)25-24(34-29)20-33-28(35-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27+,28?,29-,36?/m1/s1
Standard InChI Key HOPJJYXGUGPOFD-FHPUVLEPSA-N
Isomeric SMILES CCS(=O)[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
SMILES CCS(=O)C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Canonical SMILES CCS(=O)C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide (CAS: 188357-34-8) features a mannopyranoside backbone modified at multiple positions:

  • 1-Position: A thioether sulfoxide group (-S(=O)-C₂H₅) replaces the traditional oxygen atom, introducing enhanced nucleophilicity and stereoelectronic effects .

  • 2- and 3-Positions: Benzyl ether (-O-Bn) protective groups shield hydroxyls from unintended reactivity .

  • 4- and 6-Positions: A benzylidene acetal bridges these positions, rigidifying the pyranose ring and directing regioselective reactions .

The compound’s IUPAC name, (4aR,6R,7S,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1, dioxine, reflects its stereochemical complexity . Key properties include:

PropertyValue
Molecular FormulaC₂₉H₃₂O₆S
Molecular Weight508.63 g/mol
Exact Mass508.192 Da
SMILESCCS(=O)[C@H]1O[C@@H]2COC(O[C@H]2C@H[C@@H]1OCc4ccccc4)c5ccccc5
InChI KeyHOPJJYXGUGPOFD-FHPUVLEPSA-N

Protective Group Strategy

The benzyl and benzylidene groups play critical roles:

  • Benzyl Ethers (2- and 3-positions): These groups prevent unwanted side reactions (e.g., oxidation, glycosylation) at the protected hydroxyls while remaining stable under acidic and basic conditions .

  • Benzylidene Acetal (4,6-positions): This bicyclic structure locks the pyranose ring into a rigid conformation, favoring axial nucleophilic attack at the anomeric center .

Synthetic Applications

Glycosylation Reactions

The compound’s sulfur-based anomeric center enables novel glycosylation pathways:

  • β-Mannopyranoside Synthesis: Unlike traditional methods that struggle with β-selectivity due to steric hindrance, the sulfoxide method leverages the sulfur atom’s electronegativity to stabilize transition states favoring β-linkages . For example, Srivastava et al. demonstrated that activating the sulfoxide with triflic anhydride generates a highly reactive intermediate that couples with acceptors to form β-mannosides in >80% yield .

  • Steric and Electronic Effects: The ethylsulfinyl group’s bulkiness and electron-withdrawing nature reduce side reactions, while the benzylidene acetal directs glycosylation to the 1-position .

Mechanistic Insights

Studies using this compound have elucidated key glycosylation mechanisms:

  • Sulfoxide Activation: Triflic anhydride converts the sulfoxide into a triflate leaving group, generating an oxocarbenium ion intermediate. The sulfur atom’s polarizability stabilizes this intermediate, enabling precise control over stereochemistry .

  • Solvent Effects: Reactions in dichloromethane at -40°C favor β-selectivity by slowing ion-pair separation and minimizing anomerization .

SupplierProduct CodePurityFormatStorage Conditions
VulcanChemVC13500302N/ANeat-20°C, protected from light
LGC StandardsTRC-E915775NeatNeat-20°C, controlled shipping
CoompoC23061698%Solid2–8°C, inert atmosphere

Future Directions and Challenges

Expanding Synthetic Utility

  • Scale-Up: Multi-gram syntheses suffer from low yields (~40%) due to side reactions at the benzylidene group.

  • Alternative Protecting Groups: Replacing benzyl ethers with photolabile groups (e.g., nitroveratryl) could enable light-directed deprotection for automated synthesis .

Computational Modeling

Density functional theory (DFT) studies of the sulfoxide’s transition states could predict optimal conditions for stereoselective glycosylation, reducing empirical trial-and-error.

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